7-Hydroxyquinoline-8-carboxylic acid
Overview
Description
7-Hydroxyquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is widely used in various scientific research fields. The structure of this compound consists of a quinoline core with a hydroxyl group at the 7th position and a carboxylic acid group at the 8th position.
Mechanism of Action
Target of Action
7-Hydroxyquinoline-8-carboxylic acid, like other 8-Hydroxyquinoline derivatives, is considered a “privileged structure” that can bind to a diverse range of targets with high affinities . It has been found to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Mode of Action
The compound undergoes an excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission . This ESIDPT is cooperative, as evidenced by chemically blocking either proton donating site . It also acts as an inhibitor of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The biosynthesis of this compound proceeds via kynurenine and 3-hydroxykynurenine . The production is effectively blocked by the KMO-inhibitor mNBA . This indicates that the compound plays a role in the kynurenine pathway, which is involved in the metabolism of tryptophan.
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability . This could potentially impact the bioavailability of this compound, although further studies are needed to confirm this.
Result of Action
It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its sequestering ability towards different oxidation states of iron is highly dependent on the pH value . At relatively low pH values, it shows higher sequestering ability for Fe3+ than for Fe2+, but at high pH values, it shows higher sequestering ability for Fe2+ .
Biochemical Analysis
Biochemical Properties
7-Hydroxyquinoline-8-carboxylic acid, like other 8-HQ derivatives, has been shown to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
8-HQ derivatives have been shown to have potent antibacterial activity against various strains . They are effective at low concentrations, with a minimum inhibitory concentration (MIC) of 1.00 μg/ml for some compounds .
Molecular Mechanism
8-HQ derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-8-carboxylic acid typically involves the condensation of 8-hydroxyquinoline with various reagents. One common method includes the reaction of 8-hydroxyquinoline with 2-aminophenol to form a benzoxazole derivative . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with bromine to form 5,7-dibromo-8-hydroxyquinoline .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, phosphorus trichloride, and various alkylating agents. Reaction conditions may involve the use of solvents such as chloroform and dichloromethane, as well as catalysts like tetrabutylammonium iodide .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with bromine yields dibromo derivatives, while alkylation reactions produce various substituted quinoline compounds .
Scientific Research Applications
7-Hydroxyquinoline-8-carboxylic acid has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:
Comparison with Similar Compounds
- 8-Hydroxyquinoline
- 5,7-Dibromo-8-hydroxyquinoline
- 8-Hydroxyquinoline-2-carboxylic acid
Comparison: 7-Hydroxyquinoline-8-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the quinoline core. This dual functionality enhances its chelating ability and broadens its range of biological activities compared to other similar compounds .
Properties
IUPAC Name |
7-hydroxyquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-4-3-6-2-1-5-11-9(6)8(7)10(13)14/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGQULJYVNAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)C(=O)O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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